3,4-Dibromothiophene 1,1-dioxide
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Overview
Description
3,4-Dibromothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C4H2Br2O2S It is a derivative of thiophene, where the thiophene ring is substituted with two bromine atoms at the 3 and 4 positions and an oxygen atom at the 1 position, forming a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dibromothiophene 1,1-dioxide can be synthesized through several methods. One common approach involves the bromination of thiophene followed by oxidation. The process typically includes:
Bromination: Thiophene is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 3 and 4 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromothiophene 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The sulfone group can be reduced to a sulfide or further oxidized under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products:
- Substituted thiophenes
- Thiophene sulfides
- Complex thiophene derivatives
Scientific Research Applications
3,4-Dibromothiophene 1,1-dioxide has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and conductive polymers.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,4-dibromothiophene 1,1-dioxide involves its ability to undergo various chemical transformations. The bromine atoms and the sulfone group make it highly reactive, allowing it to participate in multiple reactions. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
3,4-Dibromothiophene: Lacks the sulfone group, making it less reactive in certain reactions.
Thiophene 1,1-dioxide: Lacks the bromine atoms, affecting its reactivity and applications.
2,5-Dibromothiophene: Has bromine atoms at different positions, leading to different chemical properties and reactivity.
Uniqueness: 3,4-Dibromothiophene 1,1-dioxide is unique due to the presence of both bromine atoms and a sulfone group, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C4H2Br2O2S |
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Molecular Weight |
273.93 g/mol |
IUPAC Name |
3,4-dibromothiophene 1,1-dioxide |
InChI |
InChI=1S/C4H2Br2O2S/c5-3-1-9(7,8)2-4(3)6/h1-2H |
InChI Key |
QERKVUNAYWYBNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1(=O)=O)Br)Br |
Origin of Product |
United States |
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